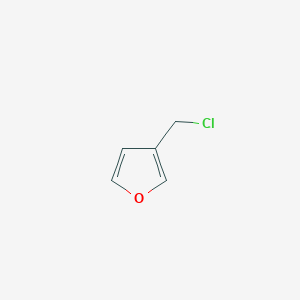

3-(Chloromethyl)furan

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(chloromethyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClO/c6-3-5-1-2-7-4-5/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECUIJXZKLGURU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456040 | |

| Record name | 3-(chloromethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14497-29-1 | |

| Record name | 3-(chloromethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Ascendance of Furan Chemistry in a Sustainable Future

The chemical industry is undergoing a paradigm shift, moving away from its heavy reliance on fossil fuels towards renewable feedstocks. Lignocellulosic biomass, an abundant and non-food-competing resource, is at the forefront of this transition. bohrium.com Through various catalytic processes, the carbohydrate polymers in biomass, namely cellulose (B213188) and hemicellulose, can be converted into valuable platform molecules, with furan (B31954) derivatives being a prominent class. bohrium.comrsc.org

Furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) are two of the most studied biomass-derived furans, serving as gateways to a wide array of chemicals and materials. rsc.orgmdpi.com The intrinsic reactivity of the furan ring, combined with the functional groups of these molecules, allows for their transformation into biofuels, bioplastics, and other specialty chemicals. mdpi.com The electrocatalytic conversion of these furan compounds is also a burgeoning field, offering a potentially more sustainable route to value-added products. rsc.org This focus on renewable resources positions furan chemistry as a cornerstone of sustainable chemical synthesis. bohrium.com

Halogenated Furans: Reactive Intermediates in Organic Synthesis

Halogenated organic compounds are of paramount importance in synthetic organic chemistry due to the reactivity of the carbon-halogen bond, which allows for a variety of subsequent chemical transformations. In furan (B31954) chemistry, halogenation of the furan ring or its side chains creates highly versatile intermediates. pharmaguideline.com While the direct halogenation of furan often leads to polyhalogenated products, specific conditions have been developed to achieve mono-halogenation. pharmaguideline.com

The presence of a halogen atom, such as chlorine, on a furan derivative significantly influences its reactivity. For instance, halofurans are more susceptible to nucleophilic substitution reactions compared to their non-halogenated counterparts. pharmaguideline.com This enhanced reactivity is crucial for introducing a wide range of functional groups, thereby expanding the synthetic utility of the furan scaffold. Research into halogenated furanones has demonstrated their potential in medicinal chemistry, highlighting the importance of these derivatives. researchgate.net

3 Chloromethyl Furan: a Strategic Furanic Platform Molecule

Direct Synthetic Routes for this compound

Direct synthesis provides an efficient pathway to obtain this compound from readily available precursors.

Synthesis from 3-Furanmethanol

A primary and straightforward method for the preparation of this compound involves the direct chlorination of 3-Furanmethanol. This transformation is typically achieved by treating the alcohol with a suitable chlorinating agent, such as thionyl chloride (SOCl₂). chemicalbook.comlibretexts.org The alcohol's hydroxyl group is a poor leaving group, and thionyl chloride serves to convert it into a chlorosulfite intermediate, which is a much better leaving group. libretexts.org A subsequent nucleophilic attack by the chloride ion, typically following an Sₙ2 mechanism, results in the formation of the desired this compound with inversion of configuration if a chiral center were present. libretexts.org The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture. libretexts.org

The reaction is commonly carried out in an appropriate solvent, like dichloromethane, at controlled temperatures to achieve high yields. chemicalbook.comcommonorganicchemistry.com

Table 1: Reaction Conditions for Synthesis of this compound from 3-Furanmethanol

| Reagent | Solvent | Temperature | Reaction Time | Yield | Reference |

|---|

Synthesis of Related Chloromethyl Furan Derivatives (e.g., 3-Chloromethyl Furanones, 5-(Chloromethyl)furfural (CMF))

Beyond the direct synthesis of the parent compound, several sophisticated methods have been developed to produce more complex derivatives containing the chloromethyl furan motif.

Palladium(II) Chloride-Catalyzed Chlorocyclocarbonylation of Allenols for 3-Chloromethyl-2(5H)-furanones

A mild and efficient methodology for synthesizing 3-chloromethyl-2(5H)-furanones utilizes a palladium(II) chloride-catalyzed chlorocyclocarbonylation of 2,3-allenols. nih.govresearchgate.net This process involves reacting the allenol substrate with carbon monoxide in the presence of a catalytic amount of PdCl₂ and a stoichiometric oxidant, typically copper(II) chloride (CuCl₂), which also serves as the chloride source. nih.gov This reaction provides a powerful tool for constructing the substituted γ-lactone (furanone) ring system. nih.govresearchgate.net

Regioselective Synthesis and Stereochemical Control

A key feature of this palladium-catalyzed reaction is its high degree of regioselectivity. nih.govresearchgate.net The chlorine atom is introduced at the terminal carbon atom of the allene (B1206475) moiety, while the new lactone linkage forms between the central carbon of the allene and the hydroxyl oxygen. nih.gov This specific connectivity has been confirmed through X-ray single-crystal diffraction studies of the products. nih.govresearchgate.net

Furthermore, this methodology allows for excellent stereochemical control. When optically active 2,3-allenols are used as starting materials, the reaction proceeds smoothly to furnish highly optically active 3-chloromethyl-2(5H)-furanones, demonstrating the stereospecific nature of the cyclization process. nih.gov

Table 2: Examples of PdCl₂-Catalyzed Chlorocyclocarbonylation of 2,3-Allenols

| Allenol Substrate | Product | Yield | Reference |

|---|---|---|---|

| 1-Phenyl-2,3-butadien-1-ol | 3-(Chloromethyl)-5-phenyl-2(5H)-furanone | 75% | nih.gov |

| 1,2-Undecadien-4-ol | 3-(Chloromethyl)-5-heptyl-2(5H)-furanone | 65% | nih.gov |

Iodine Monochloride (ICl)-Mediated Cyclization for Substituted Chloromethyl Furan Derivatives

Iodine monochloride (ICl) can be employed as a reagent to promote the electrophilic cyclization of specific acyclic precursors to yield highly substituted furan derivatives containing a chloromethyl group. researchgate.net In a notable example, acyclic secondary 1-alkyl-2-alkynylallylic alcohols react with ICl to generate 2,5-disubstituted-4-chloromethyl-3-iodofurans. researchgate.netacs.org

This reaction proceeds under mild conditions and is valuable because it installs both an iodine and a chlorine atom onto the furan ring in a single step. researchgate.net The resulting iodinated furan products are particularly useful as they can be further modified through various well-established cross-coupling reactions (e.g., Suzuki, Sonogashira), providing a pathway to a diverse array of complex furan derivatives. researchgate.net While ICl-induced cyclization of certain substrates like homopropargyl alcohols can lead to other products, the use of 1-alkyl-2-alkynylallylic alcohols provides a facile route to these specific chloromethyl-iodofuran structures. researchgate.netcuny.edunih.gov

Multi-step Chemical Reactions for Complex Fused Heterocyclic Systems Containing Chloromethyl Furan Moieties

The chloromethyl furan unit can serve as a building block in multi-step syntheses to construct complex, fused heterocyclic systems. One such strategy involves using a furan derivative with two chloromethyl groups, 3,4-bis(chloromethyl)furan (B8720498), as a starting material. nycu.edu.tw

In a representative synthesis, 3,4-bis(chloromethyl)furan is reacted with sodium sulfite (B76179) to form the corresponding dihydroxymethyl intermediate, which is then treated with thionyl chloride to yield a furanosultine (1,4-dihydrofurano[3,4-d]-3,2-oxathiine 2-oxide). nycu.edu.tw This furan-fused sultine is a precursor to a highly reactive heteroaromatic o-quinodimethane. Upon gentle heating, the sultine undergoes a cheletropic elimination of sulfur dioxide to generate the reactive diene in situ. This diene can then be trapped with various dienophiles, such as N-phenylmaleimide, in a Diels-Alder reaction to create complex, polycyclic fused furan systems. nycu.edu.tw This sequence demonstrates how the chloromethyl functionality is instrumental in building the initial heterocyclic precursor for subsequent annulation reactions. nycu.edu.tw

Biomass-Derived Synthetic Pathways (Contextual from CMF Research)

The synthesis of chloromethylated furans from biomass represents a significant advancement in the valorization of renewable feedstocks. While research has predominantly centered on the production of 5-(Chloromethyl)furfural (CMF), a highly reactive and versatile platform chemical, the underlying principles and methodologies are broadly applicable to the synthesis of other furan derivatives, including structural isomers like this compound. mdpi.comresearchgate.net The general strategy involves the conversion of carbohydrates, which are the primary components of lignocellulosic biomass, into a furan-ring structure, followed by chlorination. mdpi.comencyclopedia.pub

The foundational step in converting biomass to furan derivatives is the acid-catalyzed dehydration of sugars. rsc.org Lignocellulosic biomass is primarily composed of cellulose (B213188) (a polymer of C6 sugar, glucose) and hemicellulose (mainly composed of C5 sugars like xylose). encyclopedia.pub Under acidic conditions, these polysaccharides are first hydrolyzed into their constituent monomeric sugars. scispace.com

The C6 sugars, particularly fructose, undergo a triple acid-catalyzed dehydration to form 5-hydroxymethylfurfural (B1680220) (HMF). d-nb.info Since glucose is more prevalent but less reactive, Lewis acid catalysts are often employed to facilitate its isomerization to fructose, which then more readily dehydrates to HMF. scispace.comresearchgate.net Similarly, C5 sugars like xylose are dehydrated to produce furfural. rsc.org

The subsequent step is the halogenation of the furan intermediate. In the context of CMF synthesis, the hydroxyl group of HMF is substituted with a chlorine atom. This is typically achieved by using a concentrated source of hydrochloric acid (HCl), which acts as both the dehydration catalyst and the chlorinating agent. mdpi.comacs.org The reaction proceeds via an SN1 mechanism in aqueous media, where the hydroxyl group is protonated, leaves as a water molecule to form a stable carbocation, which is then attacked by a chloride ion. mdpi.com This one-pot conversion from carbohydrates to a chloromethylated furan is a key advantage of this bio-based pathway. acs.org

A significant challenge in the aqueous, acidic production of furans like HMF and CMF is their instability under these conditions. The products are susceptible to rehydration, leading to the formation of by-products such as levulinic acid and formic acid, or can undergo self-condensation and cross-polymerization with sugar intermediates to form insoluble black polymers known as humins. mdpi.comrsc.org These side reactions severely limit the achievable yield and selectivity in a single-phase aqueous system. rsc.org

The choice of the organic extracting solvent is critical. Effective solvents must efficiently partition the furan product while leaving the catalyst and unreacted sugars in the aqueous phase. mdpi.comresearchgate.net Commonly used solvents in research include 1,2-dichloroethane, methyl isobutyl ketone (MIBK), toluene, and dimethyl sulfoxide (B87167) (DMSO). acs.orgmdpi.commdpi.com The addition of salts like sodium chloride (NaCl) can further improve the partitioning of the furan product into the organic phase through a "salting-out" effect. mdpi.com

Moving from batch reactions to integrated continuous processes is essential for the industrial-scale production of bio-based chemicals. The valorization of raw lignocellulosic biomass involves multiple stages: pretreatment to break down the complex structure and separate its main components (cellulose, hemicellulose, and lignin), hydrolysis of polysaccharides to monomeric sugars, and catalytic conversion of these sugars to furan derivatives. mdpi.comresearchgate.net

Integrating these steps into a continuous flow process offers enhanced control over reaction conditions, improved safety, and potentially higher efficiency. For instance, a continuous process for producing furan derivatives might involve feeding a slurry of pretreated biomass into a flow reactor where it is mixed with an acid catalyst and an organic solvent. researchgate.net The reaction mixture would then pass through heated zones optimized for hydrolysis and dehydration/chlorination, followed by a separation unit where the organic phase containing the product is continuously collected. researchgate.net Such systems can reduce reactor size, minimize waste, and allow for catalyst recycling, contributing to a more sustainable and economically viable process for converting raw biomass into valuable furan building blocks. researchgate.netmdpi.com

Optimization of Reaction Parameters in Furan Chloromethylation Processes

The efficiency, yield, and selectivity of furan chloromethylation are highly dependent on the precise control of various reaction parameters. Optimization studies aim to identify the ideal conditions that maximize the formation of the desired chloromethylated product while minimizing side reactions and by-product formation.

Temperature is a critical parameter that significantly affects reaction rates. In the synthesis of CMF from carbohydrates, higher temperatures generally accelerate the dehydration of sugars but can also promote the degradation of the furan product into humins and other by-products. scispace.comacs.org Research has shown that there is an optimal temperature range that balances the rate of formation against the rate of degradation. For example, in the conversion of microcrystalline cellulose to CMF, a temperature of 80 °C was found to be optimal, yielding a 72% isolated product. acs.org

| Entry | Temperature (°C) | Time (h) | CMF Isolated Yield (%) |

|---|---|---|---|

| 1 | 70 | 2 | 58 |

| 2 | 80 | 2 | 72 |

| 3 | 90 | 2 | 63 |

The molar ratios of reactants, including the carbohydrate substrate, acid catalyst, and chlorinating agent, are also crucial. High initial concentrations of the starting sugar can sometimes lead to decreased yields of the desired furan, as it may favor polymerization and humin formation. escholarship.org

The solvent system, particularly in biphasic reactions, plays a pivotal role. The ability of the organic solvent to extract the product from the aqueous phase is key to achieving high yields. escholarship.org Effective solvents must possess suitable properties, such as a degree of hydrogen bonding capacity and high polarity, to facilitate this extraction. escholarship.org In the chloromethylation of furan rings using reagents like paraformaldehyde and HCl, the reaction can be performed in various solvents, including acetic acid, benzene, or carbon tetrachloride, with the choice influencing reaction efficiency. thieme-connect.de

The choice of catalyst is paramount in directing the reaction toward the desired product with high selectivity. In biomass conversion, a distinction is made between catalysts for sugar dehydration and those for the chloromethylation step itself.

For the initial dehydration of carbohydrates, both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, AlCl₃, CrCl₃) are used. mdpi.comfrontiersin.org Lewis acids are particularly effective as they can catalyze the isomerization of glucose to the more reactive fructose, thus improving the yield of the HMF intermediate. scispace.com Zinc chloride (ZnCl₂) has been identified as a particularly effective and inexpensive catalyst or additive that can significantly improve the yield of CMF from carbohydrates under milder conditions. acs.orgrsc.org

For the specific chloromethylation of an aromatic or furan ring (the Blanc reaction), various catalysts are employed to facilitate the reaction between the substrate, formaldehyde (B43269) (or paraformaldehyde), and HCl. thieme-connect.deresearchgate.net Lewis acids like zinc chloride, iron(III) chloride (FeCl₃), and aluminum trichloride (B1173362) (AlCl₃) are frequently used. evitachem.comresearchgate.net The effectiveness of the catalyst can vary significantly, impacting the final yield of the chloromethylated product.

| Catalyst | Chlorine Content (%) | Relative Effectiveness |

|---|---|---|

| FeCl₃ | 16.20 | Most Effective |

| SnCl₄ | 14.85 | Effective |

| AlCl₃ | 13.62 | Moderately Effective |

| ZnCl₂ | 13.15 | Moderately Effective |

| TiCl₄ | 10.25 | Least Effective |

Note: Data is from the chloromethylation of styrene-divinylbenzene copolymers and serves to illustrate the principle of catalyst comparison.

The selection of an optimal catalyst, combined with the fine-tuning of other reaction parameters, is essential for developing efficient, selective, and sustainable synthetic routes to this compound and its derivatives.

Nucleophilic Substitution Reactions of the Chloromethyl Group

The chloromethyl group is susceptible to attack by a wide range of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. This reactivity is central to the synthetic utility of chloromethylated furans.

Reactivity in 3-Chloromethyl Furoyl Phosphonates

Furoyl phosphonates containing a chloromethyl group are versatile substrates that undergo nucleophilic substitution, expanding their synthetic applications. researchgate.net

Chloromethylfuroyl phosphonates readily react with azide (B81097) and thiocyanate (B1210189) nucleophiles. researchgate.net For instance, 4-chloromethyl-3-furoyl phosphonate (B1237965) reacts with sodium azide and potassium thiocyanate to yield the corresponding substitution products. researchgate.net However, the reaction of 3-chloromethyl-2-furoyl phosphonate with sodium azide can lead to a simultaneous cleavage of the P-C bond along with nucleophilic substitution. researchgate.net With potassium thiocyanate, 3-chloromethyl-2-furoyl phosphonate forms 3-thiocyanatomethyl-2-furoyl phosphonate. researchgate.net Similarly, ethyl 3-(3-chloromethylfur-2-yl)- and 3-(4-chloromethylfur-3-yl)acrylates react with potassium thiocyanate to form only the corresponding thiocyanates. researchgate.net

Table 1: Reactions of Chloromethyl Furoyl Phosphonates with Azide and Thiocyanate

| Reactant | Nucleophile | Product | Observations | Reference |

|---|---|---|---|---|

| 4-Chloromethyl-3-furoyl phosphonate | Sodium Azide | 4-Azidomethyl-3-furoyl phosphonate | Nucleophilic substitution | researchgate.net |

| 4-Chloromethyl-3-furoyl phosphonate | Potassium Thiocyanate | 4-Thiocyanatomethyl-3-furoyl phosphonate | Nucleophilic substitution | researchgate.net |

| 3-Chloromethyl-2-furoyl phosphonate | Sodium Azide | P-C bond cleavage products | Simultaneous substitution and P-C bond cleavage | researchgate.net |

| 3-Chloromethyl-2-furoyl phosphonate | Potassium Thiocyanate | 3-Thiocyanatomethyl-2-furoyl phosphonate | Nucleophilic substitution | researchgate.net |

Aminomethyl derivatives of furoyl phosphonates can be synthesized through the reaction of chloromethylfuroyl phosphonates with amines. For example, a reaction with morpholine (B109124) at room temperature leads to the formation of the corresponding aminomethyl derivative. researchgate.net This provides a direct route to introduce amine functionalities into the furan structure.

Comparative Reactivity of the Chloromethyl Group in Different Furanic Systems

The reactivity of the chloromethyl group is influenced by the other substituents on the furan ring. A notable comparison is between 5-(chloromethyl)furfural (CMF) and its ester derivatives. The chlorine atom in CMF is a better leaving group than the hydroxyl group in its counterpart, 5-hydroxymethylfurfural (HMF), enhancing its synthetic versatility. mdpi.comrsc.org This increased reactivity facilitates nucleophilic substitution. cetjournal.it

Interestingly, the esterification of the aldehyde group in CMF can modulate the reactivity of the chloromethyl group. While the chlorine in CMF is readily substituted by alcohols like ethanol (B145695) at room temperature, the corresponding 5-(chloromethyl)furoic acid esters require more forcing conditions (heating above 100°C) for a similar substitution to occur. researchgate.net This suggests that the electron-withdrawing nature of the ester group can influence the stability and reactivity of the chloromethyl group.

Role of Chlorine as a Leaving Group in Synthetic Strategies

The chloride ion is an excellent leaving group, a property that is central to the synthetic utility of this compound and its derivatives. mdpi.com This characteristic allows for the facile introduction of a wide array of nucleophiles, forming the basis for numerous synthetic strategies. fiveable.me The conversion of the highly reactive chloromethyl group into other functionalities is a key step in the synthesis of more complex molecules. researchgate.net For instance, the synthesis of various furan derivatives relies on the displacement of the chlorine atom by carbon, oxygen, sulfur, or nitrogen nucleophiles. nih.govacs.org This strategy has been employed in the synthesis of biofuels, specialty chemicals, and renewable monomers from biomass-derived CMF. escholarship.org The ability to use the chloromethyl group to form new carbon-carbon bonds via nucleophilic substitution is a significant advantage in synthetic chemistry. escholarship.org

Carbon Nucleophilicity and Organometallic Chemistry (Contextual from CMF Research)

While the chloromethyl group typically renders the adjacent carbon electrophilic, strategies have been developed to invert this reactivity, making the methylene (B1212753) group a carbon nucleophile. This is particularly relevant in the context of research on 5-(chloromethyl)furfural (CMF).

One such strategy involves the generation of organometallic reagents. libretexts.org The insertion of zinc metal into the carbon-chlorine bond of CMF-derived esters creates organozinc reagents. researchgate.netacs.orgnih.gov These reagents participate in Reformatsky-type reactions with various electrophiles under mild conditions, leading to the formation of new carbon-carbon bonds in good to high yields. acs.orgescholarship.org This transformation of an electrophilic center into a nucleophilic one significantly broadens the synthetic potential of chloromethylated furans. escholarship.orgnih.gov

Furthermore, deprotonation using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can generate furylogous lithium enolates from biobased 5-(chloromethyl)furoate and 5-methylfuroate esters. researchgate.netnih.gov This approach also establishes carbon nucleophilicity, opening up new avenues for sustainable product development. researchgate.net The ability to generate and utilize CMF-derived carbon nucleophiles represents a significant expansion of the synthetic utility of these bio-based platform molecules. escholarship.org

Reformatsky-Type Reactions for Carbon-Carbon Bond Formation

The generation of carbon-carbon bonds is a cornerstone of organic synthesis. For derivatives of this compound, particularly chloromethyl furoates, Reformatsky-type reactions offer a powerful method for achieving this transformation. nih.govacs.orgorganic-chemistry.org This class of reaction involves the formation of an organozinc reagent, which then acts as a nucleophile, typically attacking a carbonyl electrophile. mdpi.com The classical Reformatsky reaction, known since 1887, traditionally forms β-hydroxy esters from α-halo esters and carbonyl compounds in the presence of metallic zinc. mdpi.com

In the context of furan derivatives, this reaction has been adapted for compounds like ethyl 5-(chloromethyl)furan-2-carboxylate. organic-chemistry.org The process involves the insertion of zinc into the carbon-chlorine bond, creating a furylogous organozinc nucleophile that can subsequently react with various electrophiles, such as aldehydes, to form new C-C bonds. nih.govresearchgate.net These reactions are notable for their high yields and tolerance of various functional groups, proceeding under mild conditions. acs.orgresearchgate.net This methodology has been successfully applied to produce a range of carbonyl addition products in high yields. organic-chemistry.org

Generation of Organozinc Nucleophiles from Chloromethyl Furoates

The utility of chloromethyl furoates as precursors for carbon nucleophiles is a significant advancement in the derivatization of biomass-derived platform molecules. nih.govacs.org The key step is the insertion of an earth-abundant metal, such as zinc, into the carbon-chlorine bond of a furoate ester. nih.govresearchgate.net This "umpolung" or reversal of polarity transforms the normally electrophilic carbon of the chloromethyl group into a potent carbon nucleophile. nih.gov

Studies on ethyl 5-(chloromethyl)furan-2-carboxylate have shown that this organozinc reagent is generated with ease and reacts efficiently with a variety of electrophiles. nih.gov The resulting organozinc nucleophile is notable for its good reactivity combined with a high tolerance for other functional groups that might be present in the molecule. nih.govresearchgate.net This method provides a practical and valuable tool for converting furanic structures into more complex and useful organic molecules. acs.org A kinetic analysis of the zinc insertion into ethyl 5-(chloromethyl)furan-2-carboxylate demonstrates that the formation of the organometallic reagent is a facile process. nih.gov

Table 1: Reaction of Organozinc Furoate with Benzaldehyde

| Entry | Furoate Ester | Electrophile | Product Yield |

|---|---|---|---|

| 1 | Ethyl 5-(chloromethyl)furan-2-carboxylate | Benzaldehyde | High |

| 2 | Methyl 5-(chloromethyl)furan-2-carboxylate | Benzaldehyde | High |

| 3 | t-Butyl 5-(chloromethyl)furan-2-carboxylate | Benzaldehyde | Moderate |

Data synthesized from findings in studies on Reformatsky-type reactions of CMF-derived esters. nih.govresearchgate.net

Steric Effects on Carbon Nucleophilicity

The nucleophilicity of the organozinc reagents derived from chloromethyl furoates is influenced by steric factors. Research into the reactivity of anions derived from 5-(chloromethyl)furfural (CMF) has involved the synthesis of methyl, ethyl, and t-butyl furoate esters to study how steric hindrance affects their reactivity. researchgate.net

The general principle is that larger, bulkier groups near the reactive center can impede the approach of the nucleophile to the electrophile, thereby slowing down the reaction rate and potentially lowering the yield. figshare.com In the context of the furan-based organozinc nucleophiles, the size of the ester group (e.g., methyl vs. t-butyl) on the furan ring can modulate the carbon nucleophilicity of the CH₂ZnCl moiety. researchgate.net While detailed quantitative studies on this compound itself are limited, the principles observed with the 5-substituted isomers suggest that increasing steric bulk on the furan ring will decrease the reactivity of the resulting nucleophile. researchgate.netfigshare.com This effect is a crucial consideration when designing synthetic routes that rely on these furan-based nucleophiles.

Cyclization and Rearrangement Reactions

Cyclization reactions are critical for constructing ring systems, and furan derivatives can serve as versatile starting materials for such transformations.

Mechanisms of Chlorocyclocarbonylation

A notable cyclization involving a chloromethyl group is the palladium-catalyzed chlorocyclocarbonylation. While not applied directly to this compound itself in the reviewed literature, the mechanism has been elucidated for the synthesis of 3-chloromethyl-2(5H)-furanones from 2,3-allenols. nih.govacs.org This reaction provides a valuable model for understanding how a chloromethyl furanone structure can be formed.

The process is catalyzed by palladium(II) chloride (PdCl₂) in the presence of copper(II) chloride (CuCl₂) as a co-catalyst and proceeds under an atmosphere of carbon monoxide. acs.org The proposed mechanism involves several key steps:

Coordination and Insertion: The palladium catalyst coordinates to the allene moiety of the allenol substrate.

Nucleophilic Attack: The hydroxyl group of the allenol performs an intramolecular nucleophilic attack on the central carbon of the palladium-activated allene.

Carbon Monoxide Insertion: A molecule of carbon monoxide inserts into the palladium-carbon bond.

Reductive Elimination: The cycle concludes with a reductive elimination step where a chlorine atom (from CuCl₂) is introduced at the terminal position of the original allene, and the furanone ring is formed. nih.govacs.org

This reaction is highly regioselective, consistently placing the chlorine atom at the terminal position of the former allene and forming the lactone linkage between the central carbon and the hydroxyl oxygen. nih.govacs.org

Table 2: Conditions for PdCl₂-Catalyzed Chlorocyclocarbonylation of a 2,3-Allenol

| Parameter | Condition |

|---|---|

| Catalyst | PdCl₂ (5 mol%) |

| Co-catalyst / Cl Source | CuCl₂ (5 equiv) |

| Base | Et₃N (2 equiv) |

| Solvent | Dioxane, CH₂Cl₂, or THF |

| Atmosphere | Carbon Monoxide (CO) |

Data sourced from studies on the synthesis of 3-chloromethyl-2(5H)-furanones. acs.org

Functional Group Interconversions and Selective Transformations

The ability to selectively modify one functional group in the presence of others is a hallmark of sophisticated chemical synthesis.

Selective Activation of Functional Groups within Furanic Structures

Furanic structures, such as this compound, contain multiple potentially reactive sites: the C-Cl bond, the C-H bonds on the furan ring, and the C-O-C ether linkage within the ring. Selective activation of a specific functional group is crucial for controlled derivatization. ugr.es

The furan ring itself is electron-rich and generally undergoes electrophilic substitution preferentially at the C2 or C5 (α) positions due to greater stabilization of the reaction intermediates. pearson.com Therefore, reactions like nitration or halogenation tend to occur at these sites, often requiring mild conditions to prevent polymerization or ring-opening.

Catalytic systems have been developed to achieve high selectivity. For instance:

C-H Activation: Ruthenium-based catalysts can facilitate H/D exchange specifically at unprotected α-carbons of the furan ring, indicating selective activation of these C-H bonds. Palladium catalysts are also widely used for direct C-H arylation of furans, again typically at the C5 position. pearson.com

C-O Bond Activation: On certain engineered platinum or ruthenium catalyst surfaces, the endocyclic C-O bond of the furan ring can be cleaved, leading to ring-opening products. ugr.es This pathway is distinct from reactions that functionalize the ring while preserving its structure.

Side-Chain Activation: The chloromethyl group is inherently activated towards nucleophilic substitution, allowing the C-Cl bond to be selectively targeted by a wide range of nucleophiles without affecting the furan ring, provided the conditions are controlled. researchgate.net

The choice of catalyst, solvent, and reaction conditions determines which functional group is activated. For example, using aminocatalysis can transform furfural derivatives into dienamine-like intermediates by dearomatizing the furan ring, enabling subsequent cycloaddition reactions. This demonstrates that the aromaticity of the furan ring itself can be selectively and reversibly overcome to access different reaction pathways.

Wittig Reactions with Phosphorylated Furylalkenes

The Wittig reaction serves as a powerful tool in the functionalization of furan-containing scaffolds, enabling the formation of carbon-carbon double bonds with high stereoselectivity. Specifically, stable furoyl phosphonates can participate in Wittig reactions with resonance-stabilized phosphoranes to yield phosphorylated furylalkenes. researchgate.net This reaction pathway is significant as it introduces an alkenyl group to the furan ring system, which can be further modified.

A key aspect of this chemistry is the reactivity of the resulting phosphorylated furylalkenes that retain a chloromethyl group on the furan ring. This chloromethyl moiety remains susceptible to nucleophilic substitution, allowing for the introduction of additional functional groups. For instance, these compounds can react with reagents such as sodium azide and potassium thiocyanate to afford the corresponding azide and thiocyanate derivatives. researchgate.net The reaction proceeds in a stereoselective manner, consistently producing the trans-isomer where the phosphoryl and ester groups at the double bond are positioned opposite to each other. researchgate.net

Chelating Properties and Metal Complex Formation with Furan Ring-Containing Ligands

Furan-containing ligands derived from precursors such as this compound exhibit notable chelating properties and have been successfully employed in the formation of metal complexes. The synthesis of these ligands often involves the initial reaction of a chloromethylated furan derivative, for example, 5-(chloromethyl)furan-2-yl propionate (B1217596), which is prepared from ethyl furan-2-carboxylate. raijmr.comderpharmachemica.comjocpr.com This intermediate can then be reacted with various molecules to introduce coordinating atoms.

One synthetic approach involves the reaction of 5-((diethylamino)methyl)furan-2-yl propionate with 4-amino salicylic (B10762653) acid to create a multidentate ligand, 4-(5-((diethylamino)methyl)furan-2-carboxamido)-2-hydroxybenzoic acid (DMFSA). jocpr.com This ligand, possessing multiple donor sites, has been shown to form stable complexes with a range of divalent transition metal ions, including Cu²⁺, Co²⁺, Ni²⁺, Mn²⁺, and Zn²⁺. raijmr.comjocpr.com Similarly, the ligand 4-(5-((ethyl(methyl)amino)methyl)furan-2-carboxamido)-2-hydroxybenzoic acid (EMFSA) has been synthesized and used to form complexes with the same set of metal ions. derpharmachemica.com

Characterization of these metal chelates has revealed a 1:2 metal-to-ligand stoichiometry for the divalent metal ions. derpharmachemica.com The resulting complexes exhibit distinct physical properties, including varied colors and magnetic moments. For instance, complexes of Cu²⁺, Co²⁺, Ni²⁺, and Mn²⁺ with these furan-containing ligands are paramagnetic, while the Zn²⁺ complexes are diamagnetic. derpharmachemica.com The coordination of the metal ion typically involves the oxygen of the hydroxyl group of the salicylic acid moiety and other donor atoms within the ligand structure, often resulting in an octahedral or square planar geometry around the central metal atom. nih.gov The formation of such complexes is a testament to the versatility of the furan scaffold in coordination chemistry.

Table of Metal Complex Properties

| Metal Ion | Ligand | Molecular Formula of Chelate | Magnetic Property |

| Cu²⁺ | EMFSA | [C₁₆H₁₇O₅N₂]₂M·2H₂O | Paramagnetic |

| Co²⁺ | EMFSA | [C₁₆H₁₇O₅N₂]₂M·2H₂O | Paramagnetic |

| Ni²⁺ | EMFSA | [C₁₆H₁₇O₅N₂]₂M·2H₂O | Paramagnetic |

| Mn²⁺ | EMFSA | [C₁₆H₁₇O₅N₂]₂M·2H₂O | Paramagnetic |

| Zn²⁺ | EMFSA | [C₁₆H₁₇O₅N₂]₂M·2H₂O | Diamagnetic |

| Cu²⁺ | DMFSA | [C₁₇H₁₉O₅N₂]₂M·2H₂O | Paramagnetic |

| Co²⁺ | DMFSA | [C₁₇H₁₉O₅N₂]₂M·2H₂O | Paramagnetic |

| Ni²⁺ | DMFSA | [C₁₇H₁₉O₅N₂]₂M·2H₂O | Paramagnetic |

| Mn²⁺ | DMFSA | [C₁₇H₁₉O₅N₂]₂M·2H₂O | Paramagnetic |

| Zn²⁺ | DMFSA | [C₁₇H₁₉O₅N₂]₂M·2H₂O | Diamagnetic |

Theoretical and Analytical Investigations of 3 Chloromethyl Furan and Furan Derivatives

Computational Chemistry Studies

Computational chemistry provides powerful tools to investigate the electronic structure, reactivity, and properties of furan (B31954) derivatives at the molecular level. Through theoretical models, researchers can predict chemical behavior and guide experimental work.

Density Functional Theory (DFT) Calculations on Furan Derivatives

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to study the electronic properties and reaction mechanisms of furan derivatives. acs.orgacs.org DFT calculations, often using hybrid functionals like B3LYP, allow for the optimization of molecular geometries and the determination of energies for reactants, transition states, and products. acs.orgnih.gov

These studies are instrumental in understanding reaction pathways. For instance, DFT has been employed to characterize the molecular mechanism of cycloaddition reactions involving furan derivatives, revealing that some reactions proceed through a polar stepwise mechanism rather than a concerted one. acs.orgpku.edu.cn The initial step often involves the nucleophilic attack of the furan ring on a dienophile, forming a zwitterionic intermediate. acs.org

Furthermore, DFT is used to calculate key electronic descriptors that govern reactivity. mdpi.com An analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—helps to explain the electron-donating or accepting nature of furan derivatives in chemical reactions. mdpi.comresearchgate.net For example, the negative chemical potential of furan, as calculated by DFT, indicates its tendency to act as an electron donor (nucleophile). mdpi.comresearchgate.net Such calculations are vital for predicting how furan derivatives will interact with other reagents, such as catalysts. mdpi.com

Table 1: Key Electronic Properties of Furan Derivatives Calculated by DFT

| Property | Description | Application in Furan Chemistry |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Predicts the susceptibility of the furan ring to electrophilic attack. |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Indicates the reactivity of the furan derivative towards nucleophiles. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; relates to chemical stability and reactivity. | A smaller gap generally implies higher reactivity. |

| Chemical Potential (μ) | Represents the tendency of electrons to escape from a system. | A negative value for furan confirms its role as an electron donor. mdpi.com |

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | Calculated to compare the feasibility of different reaction pathways, such as cycloadditions or conversions. acs.orgacs.orgnih.gov |

Potential Energy Surface (PES) Analyses (e.g., OH Radical Reactions with Furans)

Potential Energy Surface (PES) analyses are critical for mapping the energetic landscape of a chemical reaction and understanding its kinetics and mechanism. nih.gov A prominent area of study for furan derivatives is their reaction with hydroxyl (OH) radicals, which is a key process in atmospheric chemistry and combustion. researchgate.netacs.org

Theoretical calculations, such as those at the M06-2X/aug-cc-pVTZ level of theory, are used to construct the PES for the reaction between OH radicals and furans. nih.govresearchgate.net These analyses reveal the primary reaction channels, which typically include:

OH-Addition: The OH radical adds to the double bonds of the furan ring, most commonly at the C2 and C5 positions (α-carbons). nih.govresearchgate.net This pathway is often thermochemically favored and dominates at lower temperatures, exhibiting a negative temperature dependence. researchgate.netacs.org

H-Abstraction: The OH radical abstracts a hydrogen atom from either the furan ring or an alkyl substituent. nih.govresearchgate.net For substituted furans, H-abstraction from the side chain can become a significant or even dominant channel at higher temperatures. nih.gov

By identifying the stationary points (reactants, intermediates, transition states, and products) on the PES, researchers can calculate temperature- and pressure-dependent rate constants using theories like the Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory. nih.govresearchgate.net For 3-(Chloromethyl)furan, a PES analysis would be expected to evaluate the competition between OH-addition to the C2 and C5 positions of the furan ring and H-abstraction from the chloromethyl group.

Quantitative Structure-Property Relationship (QSPR) Modeling for Furan Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to build mathematical models that correlate the structural features of molecules with their physical, chemical, or biological properties. digitaloceanspaces.comresearchgate.net For furan derivatives, QSPR models can predict properties like corrosion inhibition efficiency, toxicity, or reactivity without the need for extensive experimental testing. digitaloceanspaces.com

The QSPR workflow begins with the calculation of molecular descriptors, which are numerical values representing different aspects of a molecule's structure. These descriptors are often derived from DFT calculations and can include: digitaloceanspaces.com

Electronic Descriptors: EHOMO, ELUMO, gap energy, dipole moment (μ), ionization potential (IP), and electron affinity (EA). digitaloceanspaces.com

Structural and Lipophilic Descriptors: Molecular weight (MW), critical volume (Vm), and the logarithm of the partition coefficient (Log P). digitaloceanspaces.com

Once the descriptors are calculated for a set of furan derivatives with known properties, statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS) are used to develop a predictive model. digitaloceanspaces.com The validity and robustness of the resulting QSPR model are then rigorously tested. digitaloceanspaces.com Such models have successfully been used to analyze the corrosion inhibition properties of furan derivatives on mild steel, demonstrating a strong correlation between the calculated electronic properties and the observed inhibition efficiency. digitaloceanspaces.com

Advanced Spectroscopic Characterization

Spectroscopic techniques are indispensable for the definitive identification and structural analysis of newly synthesized or isolated compounds. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods for structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts (δ), coupling constants (J), and signal multiplicities in ¹H and ¹³C NMR spectra, the precise structure of a furan derivative can be determined. rsc.orgsci-hub.se

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the furan ring protons and the chloromethyl protons. The proton at the C2 position would appear as a singlet (or a narrow triplet), while the protons at C4 and C5 would likely appear as a multiplet, all in the aromatic region. The CH₂Cl protons would appear as a singlet in the upfield region.

The ¹³C NMR spectrum provides information on each unique carbon atom. The chemical shifts are highly sensitive to the electronic environment, and substituent-induced chemical shifts (SCS) are well-documented for furan derivatives. rsc.org The electron-withdrawing nature of the chloromethyl group influences the chemical shifts of the ring carbons. Computational methods can also be used to predict NMR chemical shifts, which can then be compared with experimental data to confirm structural assignments, particularly for complex stereoisomers. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Spectrum | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| H-2 | ¹H NMR | ~7.4 | s | Expected to be the most downfield ring proton. |

| H-4 | ¹H NMR | ~6.4 | t | Coupled to H-5. |

| H-5 | ¹H NMR | ~7.4 | t | Coupled to H-4. |

| -CH₂Cl | ¹H NMR | ~4.5 | s | Singlet for the methylene (B1212753) protons. |

| C-2 | ¹³C NMR | ~143 | d | |

| C-3 | ¹³C NMR | ~128 | s | Carbon bearing the substituent. |

| C-4 | ¹³C NMR | ~110 | d | |

| C-5 | ¹³C NMR | ~140 | d | |

| -CH₂Cl | ¹³C NMR | ~37 | t | Methylene carbon. |

Note: Predicted values are estimates based on data for furan and substituted derivatives. Actual values may vary. rsc.orgdu.edu

Mass Spectrometry (MS) for Compound Identification and Composition

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. imreblank.ch For this compound (C₅H₅ClO), the molecular weight is approximately 116.55 amu. The high-resolution mass spectrum would show characteristic isotopic peaks for the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), allowing for unambiguous confirmation of its elemental formula.

Under electron ionization (EI), the molecular ion (M⁺˙) undergoes fragmentation, producing a unique mass spectrum. The fragmentation pattern can be predicted by considering the weakest bonds and the stability of the resulting fragments. For this compound, key fragmentation pathways would likely include:

Loss of a chlorine radical: [M - Cl]⁺ leading to a fragment at m/z ≈ 81.

Loss of the chloromethyl radical: [M - CH₂Cl]⁺ leading to a furyl cation at m/z ≈ 67.

Alpha-cleavage: Cleavage of the C-C bond between the furan ring and the chloromethyl group.

Ring cleavage: Common in furan derivatives, this can involve the loss of carbon monoxide (CO) or acetylene (B1199291) (C₂H₂), leading to smaller fragments like C₃H₃⁺ (m/z 39). researchgate.neted.ac.uk

Analysis of a closely related compound, 3-methylfuran (B129892), shows major fragments at m/z 82 (M⁺˙), 81, 53, and 39, which supports the predicted fragmentation pathways. nist.gov

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Proposed Loss |

|---|---|---|

| 116 | [C₅H₅ClO]⁺˙ | Molecular Ion (M⁺˙) |

| 81 | [C₅H₅O]⁺ | Loss of ·Cl |

| 67 | [C₄H₃O]⁺ | Loss of ·CH₂Cl |

| 53 | [C₄H₅]⁺ | Loss of ·Cl and CO |

| 39 | [C₃H₃]⁺ | Further fragmentation of the ring |

X-ray Single Crystal Diffraction for Solid-State Structure Determination

X-ray single crystal diffraction is a powerful analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. mdpi.com This method provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of molecules. researchgate.net While the specific crystal structure of this compound has not been detailed in available literature, studies on various furan derivatives illustrate the utility of this technique in characterizing the solid-state structures of this class of compounds.

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms in the unit cell can be determined. researchgate.net This information is then refined to produce a detailed structural model.

Research on furan-containing compounds has successfully employed this technique. For instance, single crystal X-ray diffraction was used to elucidate the structure of a biobased furan-polydiacetylene, providing insights into its polymerization suitability based on crystalline molecular organization. rsc.org In another study, the crystal structure of furan-2,5-diylbis((4-chlorophenyl)methanol) was determined, revealing details about its molecular conformation and the hydrogen bonding networks that stabilize its three-dimensional supramolecular architecture. dss.go.th The analysis showed that the two chlorophenyl rings and the furan ring are not coplanar. dss.go.th Similarly, the structures of biphenyl (B1667301) end-capped furan-incorporated oligomers have been characterized, revealing complex herringbone packing arrangements that influence the material's carrier mobility and luminescence. dgaequipment.com

These examples demonstrate that X-ray crystallography is an indispensable tool for the detailed structural analysis of solid furan derivatives, offering insights into their molecular geometry and packing, which in turn dictate their physical and chemical properties.

Table 1: Representative Crystallographic Data for a Furan Derivative Data for furan-2,5-diylbis((4-chlorophenyl)methanol)

| Parameter | Value |

| Chemical Formula | C18H14Cl2O3 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 10.3048(6) |

| b (Å) | 8.9620(5) |

| c (Å) | 18.0909(10) |

| β (°) | 93.046(6) |

| Volume (ų) | 1668.36(16) |

| Source: Adapted from reference dss.go.th |

Chromatographic Methods for Analysis and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Detection and Resolution

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical method for the separation, identification, and quantification of volatile and semi-volatile compounds, making it highly suitable for the analysis of this compound and other furan derivatives. nih.gov The technique couples the superior separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry.

In a typical GC-MS analysis of furan derivatives, the sample is first introduced into the GC inlet, where it is vaporized. The gaseous analytes are then transported by an inert carrier gas, such as helium, through a capillary column. The choice of column is critical for achieving good resolution of isomers. For furan analysis, columns like the HP-5MS are commonly employed, which can separate isomers such as 2-methylfuran (B129897) and 3-methylfuran. nih.gov

As the separated compounds elute from the column, they enter the mass spectrometer's ion source. Electron impact (EI) is a common ionization technique used, where analytes are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment. nih.gov The resulting molecular ion and characteristic fragment ions are then separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

The fragmentation pattern is a unique fingerprint for a molecule and is crucial for its identification. For furan itself, fragmentation at the four-photon energy level can lead to the breaking of C-O and C-H bonds, resulting in complete fragmentation and the disappearance of the parent molecular ion peak. nih.gov The mass spectrum of a related compound, 3(2H)-furanone, shows characteristic fragments from the breakdown of the furanone cycle. nih.gov Tandem mass spectrometry (MS/MS) can further enhance selectivity by isolating a specific parent ion and analyzing its daughter fragments, which is particularly useful for complex matrices. nih.gov

Table 2: Typical GC-MS Operating Conditions for Furan Derivative Analysis

| Parameter | Condition |

| Gas Chromatograph | |

| Column | HP-5MS (or equivalent) |

| Carrier Gas | Helium |

| Inlet Temperature | 250-280 °C |

| Oven Program | Initial temp 32-60°C, ramped to 200-240°C |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Ion Source Temperature | 150-230 °C |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM)/Multiple Reaction Monitoring (MRM) |

| Source: Synthesized from references nih.govnih.gov |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture. researchgate.net It is particularly useful for compounds that are not sufficiently volatile for gas chromatography. For the analysis of furan derivatives, reversed-phase HPLC is the most common approach. mdpi.com

In this method, the stationary phase is nonpolar (e.g., C8 or C18 silica (B1680970) gel), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile (B52724) or methanol. mdpi.comsigmaaldrich.com The separation is based on the differential partitioning of the analytes between the two phases. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.

A Diode Array Detector (DAD) or UV-Vis detector is frequently used for the detection of furan derivatives, as the furan ring and associated chromophores absorb ultraviolet light. sigmaaldrich.com The wavelength for detection is chosen based on the absorbance maximum of the analyte of interest. For example, 5-hydroxymethyl-2-furaldehyde (5-HMF) is typically detected at around 284 nm. sigmaaldrich.com

Method development often involves optimizing the mobile phase composition (including pH and the ratio of organic solvent to water) and the column type to achieve satisfactory separation of all target compounds within a reasonable analysis time. sigmaaldrich.com Gradient elution, where the mobile phase composition is changed during the run, is often employed to effectively separate compounds with a wide range of polarities. sigmaaldrich.com

Table 3: Example HPLC Method Parameters for Furan Derivative Separation

| Parameter | Condition |

| Column | C8 or C18 reversed-phase, e.g., Zorbax Eclipse XBD-C8 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of water (with 0.1% acetic acid) and methanol/acetonitrile |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | Diode Array Detector (DAD) at specific wavelengths (e.g., 284 nm for 5-HMF) |

| Injection Volume | 2 - 20 µL |

| Source: Adapted from references mdpi.comsigmaaldrich.com |

Ion-Exchange Chromatography

Ion-exchange chromatography (IEC) separates molecules based on their net surface charge. The stationary phase is a resin that has charged functional groups covalently bound to it. Anionic exchangers have positive functional groups to attract anions, while cationic exchangers have negative functional groups to attract cations. This technique is highly effective for the separation of ionizable molecules such as proteins, nucleic acids, and amino acids.

The direct application of IEC for the analysis of neutral furan derivatives like this compound is limited, as these molecules lack the necessary charge to interact with the stationary phase via an ion-exchange mechanism. However, the technique is relevant for charged furan derivatives, such as furanic acids. For instance, 2-furoic acid, a carboxylated furan derivative, can be separated using ion-exclusion chromatography, a subset of IEC. In this method, ionic compounds are repelled by the charged stationary phase and elute quickly, while non-ionic or weakly acidic compounds can partition into the stationary phase and are retained longer.

Some studies have utilized columns with ion-exchange functionalities for separating a mixture of furan derivatives. However, the separation mechanism in these cases may not be purely ion-exchange. One study noted that the separation of furanic compounds on an Aminex HPX-87H column (a cation-exchange resin) was primarily governed by a reversed-phase partitioning mechanism when an organic modifier like acetonitrile was used in the mobile phase. nih.gov

Therefore, while IEC is a powerful tool for charged molecules, its use for neutral furan derivatives is indirect and often relies on other separation mechanisms occurring simultaneously on the stationary phase.

Headspace and Solid Phase Microextraction (HS-SPME) Techniques for Volatile Analysis

Headspace-Solid Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is exceptionally well-suited for the extraction and preconcentration of volatile and semi-volatile organic compounds from a sample matrix prior to analysis by GC-MS. It is widely used for the analysis of furan and its derivatives in various samples, including food and beverages. nih.gov

The technique involves exposing a fused silica fiber coated with a polymeric stationary phase to the headspace (the gas phase above the sample) in a sealed vial. Volatile analytes partition from the sample matrix into the headspace and then adsorb onto the fiber coating. After a set extraction time, the fiber is retracted and transferred to the hot injector of a gas chromatograph, where the analytes are thermally desorbed for analysis.

The efficiency of the extraction depends on several factors, including the type of fiber coating, extraction time, extraction temperature, and sample matrix properties like ionic strength (adjusted by adding salt). For volatile furan compounds, a common and effective fiber is one with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) coating, which is suitable for a broad range of volatile and semi-volatile compounds.

Optimizing the HS-SPME parameters is crucial for achieving high sensitivity and reproducibility. Studies have shown that optimal extraction temperatures for furan derivatives can range from 35°C to 60°C, with extraction times typically between 15 and 50 minutes. nih.gov HS-SPME offers significant advantages, including simplicity, speed, and the ability to achieve low detection limits, making it a powerful tool for trace analysis of volatile furans. nih.gov

Table 4: Optimized HS-SPME Parameters for Volatile Furan Analysis in Food Samples

| Parameter | Optimized Condition |

| SPME Fiber | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) |

| Sample Preparation | Sample mixed with saturated NaCl solution |

| Equilibration Temperature | 35 - 45 °C |

| Equilibration Time | 5 - 15 min |

| Extraction Temperature | 35 - 45 °C |

| Extraction Time | 15 - 50 min |

| Desorption | Thermal desorption in GC injector (e.g., 250 °C for 5 min) |

| Source: Synthesized from references nih.gov |

Applications in Advanced Chemical Synthesis and Materials Science

Precursors for Biofuels and Green Solvents (Contextual from CMF Research)

While direct large-scale application of 3-(chloromethyl)furan in biofuels is still under investigation, extensive research into its isomer, 5-(chloromethyl)furfural (CMF), provides a strong contextual basis for its potential. CMF, which is readily produced from lignocellulosic biomass, is recognized as a key platform chemical for biofuels and green solvents. mdpi.comresearchgate.net The chemical similarity and shared furan (B31954) backbone suggest that this compound could also serve as a precursor in similar synthetic pathways.

The conversion of CMF into biofuels like 2,5-dimethylfuran (B142691) (DMF) highlights the potential of chloromethylated furans. researchgate.net The chlorine atom in CMF is a good leaving group, facilitating reactions that are crucial for biofuel synthesis. researchgate.net This reactivity is a shared characteristic with this compound, indicating its potential to be transformed into fuel candidates and other specialty chemicals. researchgate.netescholarship.org

Monomers for Bio-Based Polymers and Materials

The development of sustainable alternatives to petroleum-based plastics is a major focus of modern materials science. Furan-based polymers, in particular, have garnered significant attention.

Synthesis of 2,5-Furandicarboxylic Acid (FDCA) and Polyethylene (B3416737) Furanoate (PEF)

2,5-Furandicarboxylic acid (FDCA) is a crucial bio-based monomer that serves as a replacement for terephthalic acid in the production of polyesters. mdpi.com The resulting polymer, polyethylene furanoate (PEF), is a 100% bio-based alternative to PET and exhibits superior properties, such as better gas barrier performance. chalmersindustriteknik.senih.gov

The primary route to FDCA involves the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) or 5-(chloromethyl)furfural (CMF). mdpi.comresearchgate.netrsc.org CMF can be oxidized to 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC), a versatile intermediate for FDCA derivatives. rsc.orgrsc.org While the direct conversion of this compound to a dicarboxylic acid analogous to FDCA is not as established, the chemistry of its isomer underscores the potential of chloromethylated furans as monomers for advanced bio-polymers. The synthesis of PEF can be achieved through the esterification of FDCA with monoethylene glycol (MEG) or the transesterification of dimethyl-2,5-furandicarboxylate (FDME) with MEG, followed by polycondensation. nih.gov

Intermediates in Pharmaceutical and Agrochemical Synthesis

The reactive nature of this compound makes it a useful intermediate in the synthesis of complex molecules with potential biological activity.

Synthesis of 3-Methylfuran-d3 (for Lung Cancer Screening Tool Development)

This compound serves as a precursor for the synthesis of isotopically labeled compounds. One notable example is the synthesis of 3-Methylfuran-d3. cymitquimica.comlgcstandards.comnih.gov This deuterated version of 3-methylfuran (B129892), a volatile organic compound, is utilized as a labeled internal standard in the development of non-invasive screening tools for lung cancer. cymitquimica.com The presence of volatile organic compounds like 3-methylfuran in breath can be an indicator of disease, and labeled standards are essential for accurate quantification. cymitquimica.comnih.gov

Development of DNA Minor Groove Alkylating Agents from Related Chloromethyl Indolines

The chloromethyl group is a key functional group in a class of compounds known as DNA alkylating agents, which are potent cytotoxins and have applications as anticancer drugs. tandfonline.comdrugs.com These agents work by adding an alkyl group to the DNA, causing strand breakage and preventing cancer cell multiplication. drugs.com

Research on 1-substituted 3-(chloromethyl)-6-aminoindoline (seco-CI) compounds demonstrates the utility of the chloromethyl group in creating molecules that can bind to the minor groove of DNA and alkylate it. nih.gov While this compound itself is not the direct subject of this specific research, the study of these chloromethyl indolines provides a powerful analogy. The principles of using a chloromethyl group on a heterocyclic ring system to achieve DNA alkylation could potentially be applied to furan-based structures, opening avenues for the development of novel therapeutic agents. nih.govnih.gov

Synthesis of Specialty Chemicals

The versatility of this compound extends to the synthesis of a variety of specialty chemicals. The reactive chloromethyl group can be readily substituted or transformed, allowing for the introduction of diverse functionalities. This makes it a valuable starting material for creating complex organic molecules with specific desired properties for use in research and industry. While specific, large-scale industrial applications are still developing, its utility in laboratory-scale synthesis is well-established.

Interactive Data Tables

Table 1: Applications of this compound and Related Compounds

| Application Area | Specific Compound/Product | Precursor | Key Research Finding |

| Biofuels | 2,5-Dimethylfuran (DMF) | 5-(Chloromethyl)furfural (CMF) | CMF is a versatile platform for biofuel candidates due to the reactive chloromethyl group. researchgate.net |

| Bio-polymers | Polyethylene Furanoate (PEF) | 2,5-Furandicarboxylic Acid (FDCA) | FDCA, derived from CMF, is a key monomer for the PET alternative, PEF. mdpi.comchalmersindustriteknik.se |

| Pharmaceuticals | 3-Methylfuran-d3 | This compound | Used as a labeled standard in developing non-invasive lung cancer screening tools. cymitquimica.com |

| Pharmaceuticals | DNA Minor Groove Alkylating Agents | Chloromethyl Indolines | The chloromethyl group is crucial for the DNA alkylating activity of these potential anticancer agents. nih.gov |

Table 2: Synthesis Pathways Involving Chloromethyl Furans

| Product | Starting Material | Key Reaction Type | Significance |

| 5-(Chloromethyl)furan-2-carbonyl chloride (CMFCC) | 5-(Chloromethyl)furfural (CMF) | Oxidation | CMFCC is a versatile intermediate for furoate esters and FDCA polymers. rsc.orgrsc.org |

| 2,5-Furandicarboxylic Acid (FDCA) | 5-(Hydroxymethyl)furfural (HMF) or CMF | Oxidation | FDCA is a foundational monomer for the bio-based polymer PEF. nih.govmdpi.com |

| 3-Methylfuran-d3 | This compound | Isotopic Labeling Synthesis | Provides essential tools for analytical chemistry and medical diagnostics. cymitquimica.comlgcstandards.com |

Biobased Synthetic Colorants

The development of synthetic dyes from renewable, biomass-derived sources is a significant goal in green chemistry, aiming to replace petrochemical-based colorants. Furan compounds, particularly those derived from carbohydrates, are promising precursors for such dyes due to their conjugated systems, which are often responsible for chromophoric properties.

While extensive research has been conducted on 5-(Chloromethyl)furfural (CMF), a prominent biomass-derived platform molecule, as a precursor to renewable organic dyes, specific studies detailing the use of this compound for the synthesis of colorants are not widely available in current scientific literature. researchgate.netescholarship.org However, the general synthetic versatility of furan derivatives suggests potential pathways. slideshare.net The reactive chloromethyl group on the 3-position of the furan ring can act as a key functional handle for building larger, conjugated molecules. This reactivity could, in principle, be exploited to synthesize novel chromophores for use as biobased dyes, representing an area for future research and development. researchgate.net

Fuel Oxygenates and Surfactants of Renewable Origin

Fuel Oxygenates: The addition of oxygen-containing compounds (oxygenates) to transportation fuels is a common strategy to enhance combustion efficiency and reduce harmful emissions like carbon monoxide and particulate matter. Furan derivatives, obtainable from lignocellulosic biomass, are considered next-generation biofuels and fuel additives. researchgate.net The etherification of furanic alcohols is a primary route to produce these additives. For instance, the etherification of 2,5-bis(hydroxymethyl)furan (BHMF) with alcohols yields 2,5-bis(alkoxymethyl)furans (BAMFs), which have shown potential as fuel additives. researchgate.net

Research in this area has heavily focused on derivatives of 5-hydroxymethylfurfural (HMF) and 5-(chloromethyl)furfural (CMF). rsc.orgresearchgate.netresearchgate.net For example, a synthetic protocol has been developed for synthesizing novel diesters from CMF that have potential applications as fuel oxygenates. rsc.orgresearchgate.net Although direct studies on this compound as a precursor for fuel oxygenates are limited, its structure allows for analogous chemical transformations. The chloromethyl group at the 3-position can undergo nucleophilic substitution reactions with alcohols to form furanic ethers, which could be investigated for their properties as fuel oxygenates.

Surfactants of Renewable Origin: Surfactants are amphiphilic molecules with wide-ranging applications in detergents, emulsifiers, and personal care products. There is a strong industrial and consumer demand for surfactants derived from renewable resources to replace traditional petroleum-based products. carroll.edu Furan-based structures can serve as the polar head group in surfactant molecules.

Studies have reported the synthesis of novel, non-ionic surfactants from CMF. rsc.orgresearchgate.net These syntheses involve converting CMF into diesters, which possess the amphiphilic character necessary for surfactant activity. While the specific application of this compound in surfactant synthesis is not well-documented, its chemical reactivity is analogous to its more studied isomer. The furan ring provides a bio-based polar component, and the chloromethyl group allows for the attachment of long, nonpolar hydrocarbon tails via esterification or etherification, making it a plausible, though underexplored, candidate for developing new classes of renewable surfactants.

Corrosion Inhibition Applications of Furan Derivatives

The corrosion of metals, particularly steel in acidic environments, is a major industrial problem. The use of organic corrosion inhibitors is an effective method to protect metallic surfaces. Furan derivatives have emerged as a promising class of eco-friendly, biobased corrosion inhibitors. nih.gov Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.govmdpi.com

The inhibition mechanism involves the interaction of the inhibitor molecule with the metal surface. The furan ring's π-electrons and the oxygen heteroatom's lone pair of electrons facilitate adsorption. The presence of other functional groups can further enhance this interaction. These organic molecules can block both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, acting as mixed-type inhibitors. nih.govnih.gov

A detailed study on mild steel in a 0.5 M HCl solution investigated the corrosion-mitigating properties of three furan derivatives: furan-2-carboxylic acid, furan-2,5-dicarboxylic acid, and furan-2,5-diyldimethanol. nih.govnih.gov The research employed electrochemical methods such as potentiodynamic polarization (Tafel plots) and electrochemical impedance spectroscopy (EIS) to evaluate their performance.

Research Findings: All three tested furan derivatives demonstrated remarkable corrosion inhibition. nih.govnih.gov The inhibition efficiency (IE%) was found to be dependent on the concentration of the inhibitor, increasing as the concentration rose. At a concentration of 5 x 10⁻³ M, the inhibitors showed high efficiencies. nih.govnih.gov Electrochemical studies confirmed that the compounds act as mixed-type inhibitors, influencing both anodic and cathodic processes. nih.gov The adsorption of these furan derivatives on the mild steel surface was found to follow the Langmuir adsorption isotherm.

Theoretical studies using Density Functional Theory (DFT) have also been employed to correlate the molecular structure of furan derivatives with their inhibition efficiency. nanobioletters.com These studies analyze parameters such as the energies of the Highest Occupied Molecular Orbital (EHOMO) and Lowest Unoccupied Molecular Orbital (ELUMO). A higher EHOMO value indicates a greater tendency to donate electrons to the metal's unoccupied d-orbitals, enhancing adsorption, while a lower ELUMO value suggests a greater ability to accept electrons from the metal. A small energy gap (ELUMO – EHOMO) implies higher reactivity and thus better inhibition potential. nanobioletters.com

While this compound itself has not been specifically evaluated in these studies, the established efficacy of various other furan derivatives suggests that it could also exhibit corrosion-inhibiting properties, warranting further investigation.

| Inhibitor | Concentration (M) | Ecorr (mV vs SCE) | Icorr (μA cm-2) | Inhibition Efficiency (IE%) |

|---|---|---|---|---|

| Blank | - | -455.1 | 697.1 | - |

| Furan-2-carboxylic acid | 1 x 10-5 | -440.5 | 155.6 | 77.7 |

| 5 x 10-4 | -435.3 | 35.5 | 94.9 | |

| 5 x 10-3 | -431.5 | 16.7 | 97.6 | |

| Furan-2,5-dicarboxylic acid | 1 x 10-5 | -452.1 | 110.2 | 84.2 |

| 5 x 10-4 | -450.2 | 12.1 | 98.3 | |

| 5 x 10-3 | -448.5 | 9.7 | 98.6 | |

| Furan-2,5-diyldimethanol | 1 x 10-5 | -430.7 | 190.1 | 72.7 |

| 5 x 10-4 | -423.4 | 20.3 | 97.1 | |

| 5 x 10-3 | -419.5 | 7.6 | 98.9 |

Data sourced from electrochemical studies on furan derivatives. nih.govnih.gov

| Inhibitor | Concentration (M) | Rct (Ω cm2) | Cdl (μF cm-2) | Inhibition Efficiency (IE%) |

|---|---|---|---|---|

| Blank | - | 55.2 | 130.5 | - |

| Furan-2-carboxylic acid | 1 x 10-5 | 160.3 | 80.2 | 65.6 |

| 5 x 10-4 | 1380.5 | 25.1 | 96.0 | |

| 5 x 10-3 | 2310.6 | 15.3 | 97.6 | |

| Furan-2,5-dicarboxylic acid | 1 x 10-5 | 380.1 | 55.6 | 85.5 |

| 5 x 10-4 | 3100.2 | 10.1 | 98.2 | |

| 5 x 10-3 | 11500.7 | 3.2 | 99.5 | |

| Furan-2,5-diyldimethanol | 1 x 10-5 | 105.7 | 101.3 | 47.8 |

| 5 x 10-4 | 850.6 | 35.7 | 93.5 | |

| 5 x 10-3 | 1320.8 | 22.1 | 95.8 |

Data derived from EIS measurements showing charge transfer resistance (Rct) and double-layer capacitance (Cdl). nih.govnih.gov

Toxicological and Environmental Impact Considerations

Toxicological Mechanisms of Furan (B31954) and Related Halogenated Compounds

The toxicity of many furan-containing xenobiotics is not caused by the parent compound itself but by electrophilic intermediates formed during metabolism. nih.gov This bioactivation process is a critical initiating event in the toxic cascade that can lead to cellular damage and, ultimately, carcinogenicity. nih.govnih.gov The specific nature of the reactive metabolite and its subsequent interactions with cellular components are influenced by the substituents on the furan ring. acs.org

The primary step in the metabolic activation of furan is the oxidation of the furan ring, a reaction predominantly catalyzed by cytochrome P450 enzymes, particularly CYP2E1. mdpi.comresearchgate.net This oxidation generates a highly reactive electrophilic intermediate. nih.govnih.gov For the parent compound, furan, this process yields a reactive α,β-unsaturated dialdehyde (B1249045) known as cis-2-butene-1,4-dialdehyde (BDA). nih.govnih.govacs.org BDA is considered the ultimate reactive metabolite responsible for many of the toxic and carcinogenic effects of furan. nih.govnih.gov

The structure of the furan derivative plays a crucial role in determining the nature of the reactive intermediate. Depending on the substituents on the furan ring, the intermediate can be either an epoxide or a cis-enedione, with increased ring substitution favoring the formation of an epoxide. nih.govacs.orgsemanticscholar.org These metabolites are highly reactive and can readily engage with cellular nucleophiles. researchgate.netacs.org For halogenated derivatives like 3-(chloromethyl)furan, similar metabolic pathways are anticipated, leading to the formation of corresponding reactive aldehydes or epoxides that drive their toxicity.

| Parent Compound | Key Metabolic Enzyme | Primary Reactive Metabolite |

| Furan | Cytochrome P450 2E1 (CYP2E1) | cis-2-Butene-1,4-dialdehyde (BDA) |

| 2-Methylfuran (B129897) | Cytochrome P450 | 3-Acetylacrolein (AcA) |

This table summarizes the metabolic activation of furan and a related derivative, highlighting the formation of highly reactive metabolites.

Once formed, the electrophilic metabolites of furan, such as BDA, can covalently bind to cellular macromolecules, including proteins and nucleic acids, forming adducts. nih.govnih.govacs.org This interaction is a key mechanism of toxicity, as it can disrupt the normal structure and function of these essential biomolecules. oup.com